![molecular formula C7H6N4O2 B2987648 5-methyl-4-nitro-1H-1,2,3-benzotriazole CAS No. 31995-60-5](/img/structure/B2987648.png)
5-methyl-4-nitro-1H-1,2,3-benzotriazole
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Overview
Description
5-Methyl-1H-benzotriazole is a heterocyclic organic chemical . It is an active component of aircraft deicing and anti-icing fluid . The compound has excellent anti-corrosive properties due to the presence of three ammoniacal nitrogen atoms . It is also used in the synthesis of intermediates for APIs .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis
Benzotriazoles are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, etc . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .Physical And Chemical Properties Analysis
4(or 5)-Methyl-1H-benzotriazole is a light brown to beige solid at ambient temperatures . The chemical has a slight odor and is sold in pellet form .Scientific Research Applications
Copper Corrosion Inhibition
5-Methyl-4-nitro-1H-1,2,3-benzotriazole has been studied for its role in inhibiting copper corrosion. Research indicates that protective films of cuprous complex polymers, including those involving benzotriazole and its derivatives (like 5-methyl-4-nitro-1H-1,2,3-benzotriazole), form on the copper surface under certain conditions, significantly influencing the efficiency of corrosion inhibition (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).
Synthesis and Chemical Reactions
The compound is also involved in various chemical reactions and syntheses. For example, it reacts with diethyl ethoxymethylenemalonate by ethylation and through Michael addition, yielding specific isomeric esters. These reactions highlight its versatility in synthetic organic chemistry (Sanna, Carta, Paglietti, Bacchi, & Pelizzi, 1997).
Environmental Studies
Studies have also focused on the environmental aspects of benzotriazoles, including 5-methyl-4-nitro-1H-1,2,3-benzotriazole. These compounds are commonly used as corrosion inhibitors in industrial and household applications, leading to their presence as micropollutants in aquatic environments. Research on their elimination in wastewater treatment plants and their persistence in natural waters is crucial for understanding their environmental impact (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Energetic Material Applications
Furthermore, the energetic material applications of benzotriazole derivatives, including nitro variants, have been explored. These compounds are synthesized and characterized for their potential in high-energy materials applications, which is significant for advancements in materials science and engineering (Srinivas, Ghule, Tewari, & Muralidharan, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-4-nitro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-3-5-6(9-10-8-5)7(4)11(12)13/h2-3H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEWJXYTEMEKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNN=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nitro-1H-1,2,3-benzotriazole |
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